N-(3-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-13-7-3-8-14(11-13)18-16(20)19-10-4-6-12-5-1-2-9-15(12)19/h1-3,5,7-9,11H,4,6,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMVGLZZMLYNET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361167 | |
| Record name | N-(3-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549489-80-7 | |
| Record name | N-(3-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide typically involves the reaction of 3-chloroaniline with 3,4-dihydro-2H-quinoline-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that quinoline derivatives, including N-(3-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide, exhibit significant anticancer properties. A study focused on synthesizing quinoline derivatives as VEGFR-2 inhibitors demonstrated that these compounds could effectively inhibit cancer cell proliferation. The designed compounds showcased high affinity for the VEGFR-2 active site, which is crucial for tumor growth and metastasis .
Antimicrobial Properties
The quinoline scaffold is recognized for its broad-spectrum antimicrobial activities. Compounds derived from this scaffold have shown efficacy against various bacterial and fungal strains. The structure of this compound allows for modifications that can enhance its antimicrobial potency .
Neuroprotective Effects
There is emerging evidence suggesting that certain quinoline derivatives may possess neuroprotective effects. These compounds are being investigated for their potential to treat neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis .
Agricultural Applications
Pest Management
this compound and its derivatives have been explored for use in agricultural pest management. Their ability to act against phytopathogens makes them suitable candidates for developing new agrochemicals. For instance, derivatives of 3,4-dihydroisoquinolin-1(2H)-one have shown promising results in controlling Pythium recalcitrans, a significant pathogen affecting crops .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy as a therapeutic agent. Key findings include:
| Structural Feature | Activity Impact |
|---|---|
| C4-Carboxyl Group | Essential for activity against specific pathogens |
| Substituents on the Quinoline Ring | Influence binding affinity and biological activity |
Studies employing quantitative structure–activity relationship (QSAR) models have provided insights into how modifications to the chemical structure can enhance biological activity .
Case Study 1: Anticancer Compound Development
A series of quinolone derivatives were synthesized targeting VEGFR-2 kinase inhibition. The study demonstrated that specific modifications to the this compound structure improved anticancer activity significantly compared to existing treatments .
Case Study 2: Agricultural Efficacy
In a comparative study of various derivatives against Pythium recalcitrans, one derivative exhibited an EC50 value of 14 mM, outperforming commercial fungicides like hymexazol. This highlights the potential of this compound derivatives in agricultural applications .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Critical Analysis of Substituent and Core Structure Influences
- Core Flexibility: Dihydroquinoline (partially unsaturated) balances rigidity and flexibility, whereas tetrahydroquinoline (fully saturated) may sacrifice π-stacking for improved solubility .
- Pharmacological Potential: Analogous dihydroisoquinoline carboxamides demonstrate multi-target inhibition, suggesting that the target compound could be optimized for similar applications via substituent tuning .
Biological Activity
N-(3-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article compiles diverse research findings related to its biological activity, including synthesis methods, case studies, and detailed research results.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available aniline derivatives. The compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity.
Biological Activity Overview
The biological activities of this compound primarily include:
- Anticancer Activity : Several studies have evaluated the compound's effectiveness against various cancer cell lines.
- Antibacterial Activity : Its potential as an antibacterial agent has been explored against different bacterial strains.
Case Studies
-
In Vitro Studies :
- A study demonstrated that this compound exhibited significant antiproliferative effects against cancer cell lines such as MCF7 (breast adenocarcinoma), DU145 (prostate carcinoma), and H460 (lung carcinoma). The IC50 values for these cell lines were reported as follows:
- Mechanism of Action :
Comparative Efficacy Table
| Cell Line | IC50 (μM) | Activity Level |
|---|---|---|
| MCF7 (Breast) | 14.6 ± 3.9 | Moderate |
| DU145 (Prostate) | 12.0 ± 1.6 | Moderate |
| H460 (Lung) | 4.9 ± 0.7 | High |
| A431 (Skin) | 2.0 ± 0.9 | Very High |
| HT-29 (Colon) | 4.4 ± 1.3 | High |
Antibacterial Activity
Research has also highlighted the antibacterial properties of this compound against both Gram-positive and Gram-negative bacteria.
In Vitro Antibacterial Studies
The compound showed significant inhibition against:
- Staphylococcus aureus
- Escherichia coli
These findings suggest that the compound could be a promising candidate for developing new antibacterial agents .
Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding interactions between this compound and target proteins involved in cancer proliferation pathways. These studies indicate strong binding affinity to key enzymes like PDK1, which plays a crucial role in cancer cell survival and proliferation .
Chemical Reactions Analysis
Hydrolysis
The amide undergoes hydrolysis under acidic or basic conditions to regenerate the carboxylic acid and amine. This reaction is reversible and critical for structural modification .
Mechanism :
Nucleophilic Substitution
The quinoline core may undergo substitution reactions at the nitrogen or aromatic positions. For example, palladium-catalyzed Suzuki coupling introduces aryl groups at the quinoline’s 2-position .
Example :
| Reaction | Catalyst | Solvent | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | Toluene/EtOH | 60–85% |
Oxidation/Reduction
The dihydroquinoline ring can undergo redox reactions:
-
Oxidation : Converts 3,4-dihydroquinoline to quinoline via dehydrogenation .
-
Reduction : Introduces additional hydrogenation sites (e.g., via catalytic hydrogenation) .
Alkylation/Acylation
The amide’s nitrogen can react with alkylating agents (e.g., methyl iodide) or acylating agents (e.g., acetyl chloride) to form N-substituted derivatives.
Amide Formation
The coupling of acid chlorides with amines is a cornerstone reaction. For example, quinoline-4-carboxylic acid (from KMnO₄ oxidation of quinoline-2-one) reacts with 3-chloroaniline to form the target compound .
Analytical Data :
| Compound | HPLC Purity | MS (m/z) |
|---|---|---|
| Target Amide | 95–99% | [M+H]⁺ = 423.94 |
Stability and Reactivity
The compound is stable under normal laboratory conditions but decomposes under extreme pH or temperatures. Reactivity is enhanced in polar aprotic solvents (e.g., DMF, DMSO) and in the presence of bases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide, and how can reaction conditions be optimized?
- Methodology : Start with a nucleophilic acyl substitution between 3,4-dihydro-2H-quinoline-1-carboxylic acid chloride and 3-chloroaniline. Optimize solvent choice (e.g., dichloromethane or acetonitrile), stoichiometry (1:1.2 molar ratio of acid chloride to amine), and reaction time (4–6 hours under reflux). Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water gradient). Post-synthesis, purify via column chromatography or recrystallization. Confirm purity (>95%) using NMR and LC-MS .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
- Methodology : Use NMR (400 MHz, CDCl) to identify the quinoline backbone (δ 7.2–8.5 ppm aromatic protons), the 3-chlorophenyl group (δ 6.8–7.4 ppm), and the dihydroquinoline NH (δ 4.1–4.5 ppm). NMR should confirm carbonyl resonance (~165 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 325.1). UV-Vis spectroscopy (λ ~270–300 nm) aids in tracking conjugation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure. Store in airtight containers under inert gas (argon) at 2–8°C to prevent degradation. Handle in a fume hood to minimize inhalation risks. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency showers/eyewash stations must be accessible .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?
- Methodology : Grow single crystals via slow evaporation in ethyl acetate or methanol. Collect diffraction data (Mo-Kα radiation, 295 K) and refine using software like SHELX. Key parameters: bond lengths (C–Cl ~1.74 Å), dihedral angles between quinoline and chlorophenyl moieties, and hydrogen-bonding networks (e.g., N–H···O interactions). Compare experimental data with computational models (DFT, B3LYP/6-31G**) to validate geometry .
Q. What strategies address contradictory bioactivity data in cell-based assays (e.g., inconsistent IC values)?
- Methodology : Standardize assay conditions:
- Cell lines : Use authenticated lines (e.g., HEK-293 or HepG2) with consistent passage numbers.
- Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation.
- Controls : Include positive (e.g., staurosporine for cytotoxicity) and vehicle controls.
- Data normalization : Use Z-factor analysis to assess assay robustness. Replicate experiments (n ≥ 3) and apply statistical models (ANOVA, Tukey’s test) to resolve variability .
Q. How can computational modeling predict metabolic stability or off-target interactions for this compound?
- Methodology : Use docking software (AutoDock Vina) to screen against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6). Apply QSAR models (e.g., MetaSite) to predict metabolic hotspots (e.g., oxidation of dihydroquinoline). Validate predictions with in vitro microsomal assays (human liver microsomes, NADPH regeneration system) and LC-MS/MS metabolite profiling .
Q. What synthetic modifications could enhance aqueous solubility without compromising target affinity?
- Methodology : Introduce hydrophilic groups (e.g., hydroxyl, tertiary amines) at the quinoline C4 position or the carboxamide nitrogen. Assess logP changes via shake-flask method (octanol/water partition). Evaluate solubility via nephelometry and compare with parent compound. Maintain pharmacophore integrity by preserving the chlorophenyl group and planar quinoline core .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported melting points or spectral data across studies?
- Methodology : Cross-reference purity data (HPLC, elemental analysis) and crystallinity (PXRD) of samples. Verify instrument calibration (e.g., NMR referencing to TMS). If polymorphs are suspected, perform thermal analysis (DSC/TGA) to identify crystalline forms. Collaborative inter-laboratory validation minimizes methodological biases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
